molecular formula C20H19BrFNO2S B8665694 3-(2-bromoethyl)-1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole

3-(2-bromoethyl)-1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole

Cat. No. B8665694
M. Wt: 436.3 g/mol
InChI Key: YANYXOWXOHJDOI-UHFFFAOYSA-N
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Patent
US07906551B2

Procedure details

To a solution of 1-(4-fluoro)phenyl-3-(2-hydroxyethyl)-2-methyl-5-[4-methylsulphonyl)phenyl]-1H-pyrrole (example 23) (1.30 mmol) in CHCl3, PBr3 (5 mL) was added. The resulting mixture was stirred at r.t. for 2 h. The solution was cooled, the reaction quenched with ice, and the mixture basified with a saturated Na2CO3 solution and then extracted with CH2Cl2. The organic phase was washed to neutrality with brine, dried and evaporated under reduced pressure. The residue, purified by flash-chromatography (EtOAc/hexane 4:6 v/v), gave the expected compound as yellow oil (yield 36%) 1H-NMR (CDCl3) δ ppm: 2.03 (s, 3H), 2.96-3.06 (m, 5H), 3.52 (t, 2H, J=7.5), 6.41 (s, 1H), 7.05-7.15 (m, 6H), 7.61-7.66 (m, 2H).
Name
1H-pyrrole
Quantity
1.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
36%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=2)[C:5]([C:14]2[CH:19]=[CH:18][C:17]([S:20]([CH3:23])(=[O:22])=[O:21])=[CH:16][CH:15]=2)=[CH:4][C:3]=1[CH2:24][CH2:25]OC.P(Br)(Br)[Br:29]>C(Cl)(Cl)Cl>[Br:29][CH2:25][CH2:24][C:3]1[CH:4]=[C:5]([C:14]2[CH:19]=[CH:18][C:17]([S:20]([CH3:23])(=[O:22])=[O:21])=[CH:16][CH:15]=2)[N:6]([C:7]2[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=2)[C:2]=1[CH3:1]

Inputs

Step One
Name
1H-pyrrole
Quantity
1.3 mmol
Type
reactant
Smiles
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)CCOC
Name
Quantity
5 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at r.t. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
the reaction quenched with ice
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
The organic phase was washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue, purified by flash-chromatography (EtOAc/hexane 4:6 v/v)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCCC1=C(N(C(=C1)C1=CC=C(C=C1)S(=O)(=O)C)C1=CC=C(C=C1)F)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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